molecular formula C32H34N6O4S2 B12355088 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

Cat. No.: B12355088
M. Wt: 630.8 g/mol
InChI Key: NQVAMKMZHVAZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzimidazole and pyridine, which are both crucial structures in medicinal chemistry. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The mixture is heated to 85-90°C for 2-3 hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or methyl groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol is unique due to its specific substitution pattern on the pyridine and benzimidazole rings. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C32H34N6O4S2

Molecular Weight

630.8 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

InChI

InChI=1S/2C16H17N3O2S/c2*1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h2*4-7,20H,8H2,1-3H3,(H,18,19)

InChI Key

NQVAMKMZHVAZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O.CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.